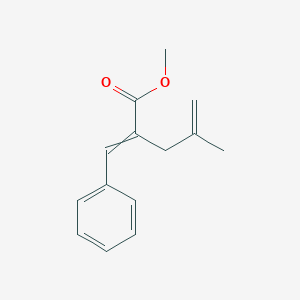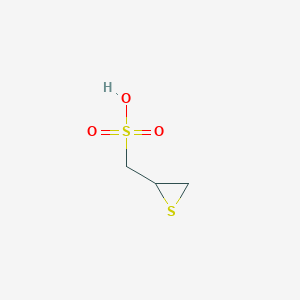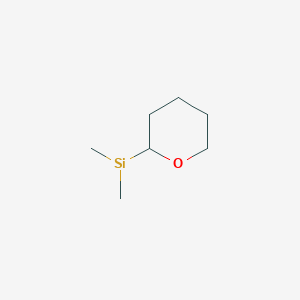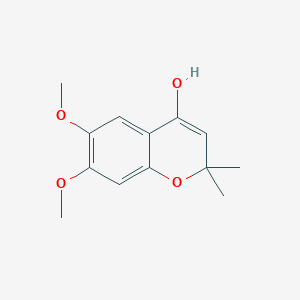
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate is a fluorinated organic compound with a phosphate group. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a phosphate ester. Fluorinated compounds are known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate typically involves the following steps:
Phosphorylation: The phosphate group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and phosphorylation processes, utilizing specialized equipment to handle the highly reactive fluorine and phosphorus reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphate group or the fluorinated chain.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate involves its interaction with molecular targets and pathways. The fluorinated chain provides stability and resistance to enzymatic degradation, while the phosphate group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied fluorinated compound with similar stability and resistance to degradation.
Perfluorooctanesulfonic acid (PFOS): Another fluorinated compound with applications in industrial and scientific research.
Fluorinated phosphates: A class of compounds with similar structures and properties, used in various applications.
Uniqueness
3-Ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-EN-6-YL phosphate is unique due to its specific combination of a fluorinated chain and a phosphate group. This combination provides a balance of stability, reactivity, and versatility, making it valuable in a wide range of applications.
特性
CAS番号 |
113138-48-0 |
|---|---|
分子式 |
C15H15F14O4P-2 |
分子量 |
556.23 g/mol |
IUPAC名 |
(3-ethyl-7,8,8,9,9,10,10,11,11,12,12,13,13,13-tetradecafluorotridec-6-en-6-yl) phosphate |
InChI |
InChI=1S/C15H17F14O4P/c1-3-7(4-2)5-6-8(33-34(30,31)32)9(16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)29/h7H,3-6H2,1-2H3,(H2,30,31,32)/p-2 |
InChIキー |
KVLUCTZURWZETJ-UHFFFAOYSA-L |
正規SMILES |
CCC(CC)CCC(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)OP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)



![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)


